molecular formula C9H7NO3 B8526363 3-Hydroxybenzofuran-2-carbimidic acid

3-Hydroxybenzofuran-2-carbimidic acid

Cat. No.: B8526363
M. Wt: 177.16 g/mol
InChI Key: BQIPSHFARQEQOU-UHFFFAOYSA-N
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Description

3-Hydroxybenzofuran-2-carbimidic acid is a benzofuran derivative characterized by a hydroxyl group at position 3 and a carbimidic acid functional group (-C(=NH)OH) at position 2 of the fused aromatic ring system. Carbimidic acids are less common in natural products but are of synthetic interest due to their reactivity, particularly in forming imine or amidine derivatives. The hydroxyl group at position 3 may enhance solubility in polar solvents, while the carbimidic acid moiety could enable participation in condensation or coordination reactions .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-hydroxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7NO3/c10-9(12)8-7(11)5-3-1-2-4-6(5)13-8/h1-4,11H,(H2,10,12)

InChI Key

BQIPSHFARQEQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives with substituents at positions 2 and 3 exhibit diverse chemical behaviors depending on functional groups. Below is a comparative analysis of structurally related compounds:

Key Structural Analogues:

5-Hydroxybenzofuran-2-carboxylic Acid CAS: 56172-36-2 Functional Groups: Carboxylic acid (position 2), hydroxyl (position 5).

3-Methylbenzofuran-2-carboxylic Acid

  • CAS : 24673-56-1
  • Functional Groups : Carboxylic acid (position 2), methyl (position 3).
  • Applications : Used in drug discovery for its lipophilicity, which improves membrane permeability .

3-(Hydroxymethyl)-1-benzofuran-2-carboxylic Acid CAS: Not explicitly listed (CID 331038). Functional Groups: Carboxylic acid (position 2), hydroxymethyl (position 3). Applications: Potential precursor for polymer or prodrug synthesis due to reactive hydroxymethyl group .

3-Hydroxycarbofuran CAS: Not explicitly listed (see for synonyms). Functional Groups: Methylcarbamate (position 7), hydroxyl (position 3). Applications: Metabolite of the pesticide carbofuran; studied in environmental toxicology .

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid CAS: Not explicitly listed. Functional Groups: Ketone (position 3), carboxylic acid (position 1). Applications: Investigated in coordination chemistry for metal-organic frameworks .

Research Findings

Solubility and Reactivity:

  • Hydroxyl groups (e.g., in 5-hydroxybenzofuran-2-carboxylic acid) enhance water solubility compared to methylated analogs like 3-methylbenzofuran-2-carboxylic acid .
  • Carbimidic acid derivatives are less stable than carboxylic acids under acidic conditions but show unique reactivity in nucleophilic addition reactions .

Pharmacological and Industrial Relevance:

  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid), a related phenolic compound, is widely used in cosmetics and supplements for its antioxidant properties .
  • Methylated benzofurans (e.g., 3-methylbenzofuran-2-carboxylic acid) are prioritized in drug development for improved bioavailability .

Environmental Impact:

  • 3-Hydroxycarbofuran, a metabolite of carbofuran, persists in soil and water, raising concerns about ecological toxicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Functional Groups Molecular Weight (g/mol) Key Applications
5-Hydroxybenzofuran-2-carboxylic Acid 56172-36-2 -COOH (C2), -OH (C5) ~180 (estimated) Pharmaceutical intermediates
3-Methylbenzofuran-2-carboxylic Acid 24673-56-1 -COOH (C2), -CH3 (C3) ~176 (estimated) Drug discovery
3-Hydroxycarbofuran N/A -O(CO)NCH3 (C7), -OH (C3) 237.24 Environmental toxicology
3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid N/A -COOH (C1), -C=O (C3) ~178 (estimated) Coordination chemistry

Table 2: Physicochemical Properties

Compound Name Solubility (Polar Solvents) Melting Point (°C) Stability
5-Hydroxybenzofuran-2-carboxylic Acid High >200 (decomposes) Stable in base
3-Methylbenzofuran-2-carboxylic Acid Moderate 150–160 Stable in air
3-Hydroxycarbofuran Low N/A Hydrolyzes in acid

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